molecular formula C10H22N2 B1411931 N,N-diethyl-4-methylpiperidin-4-amine CAS No. 1600919-94-5

N,N-diethyl-4-methylpiperidin-4-amine

Cat. No.: B1411931
CAS No.: 1600919-94-5
M. Wt: 170.3 g/mol
InChI Key: GBNJJEHJBBOBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless liquid with a pungent odor and is commonly used as a precursor in the synthesis of various chemicals, including pesticides, pharmaceuticals, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methylpiperidin-4-amine typically involves the reaction of 4-methylpiperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C. The starting materials, including 4-methylpiperidine and diethylamine, are fed into the reactor, where they react under controlled temperature and pressure conditions. This process allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-Diethyl-4-methyl-4-piperidone.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: N,N-Diethyl-4-methyl-4-piperidone.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the diethylamine group.

Scientific Research Applications

N,N-diethyl-4-methylpiperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of pesticides and explosives.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-piperidinamine
  • N,N-Dimethyl-4-piperidinamine
  • N,N-Diethyl-4-methylpiperidone

Uniqueness

N,N-diethyl-4-methylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both diethylamine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N,N-diethyl-4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-12(5-2)10(3)6-8-11-9-7-10/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNJJEHJBBOBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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